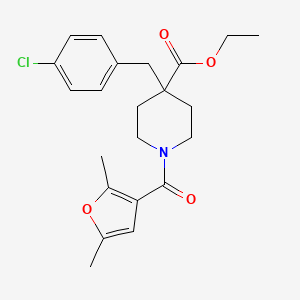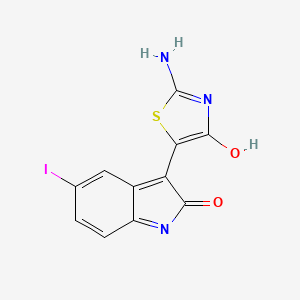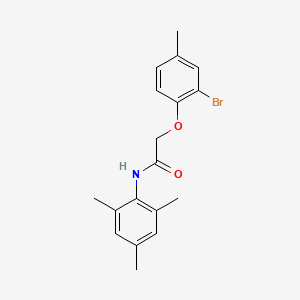![molecular formula C19H25NO3 B6027224 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBS is a piperidine derivative that is structurally similar to opioids, but it does not produce the same addictive effects.
Wirkmechanismus
The exact mechanism of action of 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol is not fully understood, but it is believed to act on the opioid system in the brain. This compound binds to the mu-opioid receptor, which is involved in the regulation of pain and reward. However, unlike traditional opioids, this compound does not produce the same addictive effects. This compound has also been shown to modulate other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic effects. Additionally, this compound has been shown to modulate the immune system, which may have implications for its use in the treatment of inflammatory disorders. This compound has also been shown to have neuroprotective effects, which may have implications for its use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol is that it has a relatively low toxicity profile, which makes it a safer alternative to traditional opioids. Additionally, this compound does not produce the same addictive effects as traditional opioids, which makes it a promising candidate for the treatment of addiction. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on 3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol. One area of research is the development of more potent and selective this compound analogs that may have improved therapeutic profiles. Additionally, research is needed to better understand the mechanism of action of this compound and its interactions with other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of pain and addiction.
Synthesemethoden
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol can be synthesized using a multi-step process that involves the reaction of 3,5-dimethyl-1-benzofuran-2-carboxylic acid with piperidine and propanol. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The yield of this compound is typically around 50%, and the purity can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. This compound has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-[2-(3-hydroxypropyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13-8-9-17-16(12-13)14(2)18(23-17)19(22)20-10-4-3-6-15(20)7-5-11-21/h8-9,12,15,21H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUINNBSCFJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCCC3CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)

![N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6027170.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)
![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)

![N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6027236.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(6-quinolinylmethyl)acetamide](/img/structure/B6027241.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6027244.png)